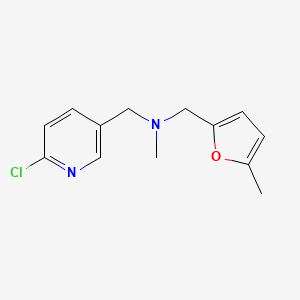
1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)methanamine is a chemical compound with a unique structure that combines a chloropyridine moiety with a methylfuran group
Métodos De Preparación
The synthesis of 1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)methanamine typically involves multiple steps, starting with the preparation of the chloropyridine and methylfuran intermediates. These intermediates are then coupled through a series of reactions, including alkylation and amination, under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chloropyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to drive the reactions to completion.
Aplicaciones Científicas De Investigación
1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)methanamine has a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)methanamine involves its interaction with molecular targets, such as enzymes or receptors, through binding to active sites. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar compounds to 1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)methanamine include:
- 1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)ethanamine
- 1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)propanamine
These compounds share structural similarities but differ in the length of the alkyl chain connecting the pyridine and furan moieties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H15ClN2O |
|---|---|
Peso molecular |
250.72 g/mol |
Nombre IUPAC |
1-(6-chloropyridin-3-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]methanamine |
InChI |
InChI=1S/C13H15ClN2O/c1-10-3-5-12(17-10)9-16(2)8-11-4-6-13(14)15-7-11/h3-7H,8-9H2,1-2H3 |
Clave InChI |
NGWYSTAMZDXMIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)CN(C)CC2=CN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















